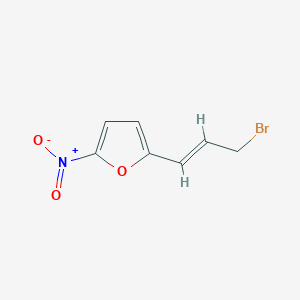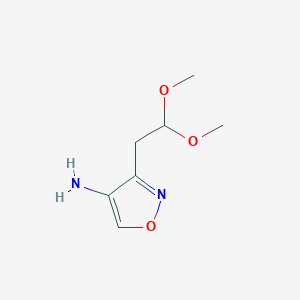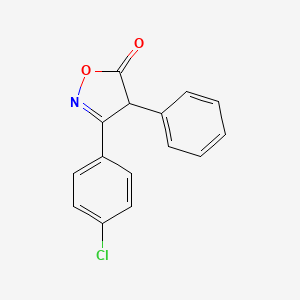
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is a chemical compound with a unique structure that combines a furan ring with a cyclopentanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide typically involves the reaction of furan-2-carboxylic acid with butylamine and cyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, amines, and substituted furan compounds.
Aplicaciones Científicas De Investigación
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring and cyclopentanecarboxamide moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Carboxine: A fungicide with a similar carboxamide structure.
Oxicarboxine: Another fungicide with a related chemical structure.
Boscalid: A modern fungicide with a broader spectrum of activity.
Uniqueness
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a furan ring and a cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 62187-38-6 | |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-butyl-N-(furan-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-10-15(13-9-6-11-17-13)14(16)12-7-4-5-8-12/h6,9,11-12H,2-5,7-8,10H2,1H3 |
Clave InChI |
UUYOUSJDDIYAHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CO1)C(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)




